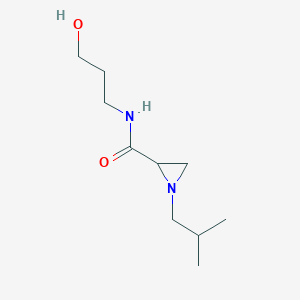
N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide, also known as PTIO, is a chemical compound that has been widely used in scientific research. PTIO is a nitric oxide (NO) scavenger that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide acts as a NO scavenger by reacting with NO to form a stable nitroxyl radical. This reaction effectively removes NO from the system and blocks its effects. The nitroxyl radical formed by the reaction of N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide and NO can be detected using electron paramagnetic resonance (EPR) spectroscopy, making it a useful tool for studying NO in biological systems.
Biochemical and Physiological Effects:
N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of NO in vasodilation, neurotransmission, and immune response. N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has also been shown to have antioxidant properties and can protect cells from oxidative stress. Additionally, N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been used to study the role of NO in cancer, inflammation, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide in lab experiments is its specificity for NO. N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide reacts with NO to form a stable nitroxyl radical, which can be easily detected using EPR spectroscopy. This makes N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide a useful tool for studying the role of NO in biological systems. However, N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has some limitations. It can react with other reactive oxygen species (ROS), such as superoxide, which can interfere with its ability to scavenge NO. Additionally, N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research involving N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide. One area of research is the development of new NO scavengers that are more specific and less toxic than N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide. Another area of research is the use of N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide in the study of NO in different biological systems, such as the cardiovascular system, the nervous system, and the immune system. Additionally, N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can be used to study the role of NO in different diseases, such as cancer, inflammation, and neurodegenerative diseases. Overall, N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is a useful tool for studying the role of NO in biological systems, and there is much potential for future research in this area.
Métodos De Síntesis
N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-thienyl isocyanate with 3-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been widely used in scientific research as a NO scavenger. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been used to study the role of NO in these processes by scavenging NO and blocking its effects.
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-12(15-8-9-3-1-5-14-7-9)13-16-11(17-19-13)10-4-2-6-20-10/h1-7H,8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMLLVUPICSROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B6045810.png)
![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione 2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone]](/img/structure/B6045830.png)
![N,N-diethyl-7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6045833.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6045834.png)
![1-(2-fluorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045836.png)

![2-{1-(4-ethoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6045856.png)
![3-methyl-4-[4-(methylthio)phenyl]-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6045859.png)
![4-hydroxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6045863.png)

![1-(2,3-difluorobenzyl)-4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]piperidine](/img/structure/B6045869.png)
![1,3-dimethyl-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6045878.png)

